molecular formula C11H15N B2637212 (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine CAS No. 882188-78-5

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine

Cat. No.: B2637212
CAS No.: 882188-78-5
M. Wt: 161.248
InChI Key: NFISWOCMUKKIGN-UWVGGRQHSA-N
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Description

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine is a chiral amine compound characterized by a cyclopropane ring substituted with a phenyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination. One common method includes the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a transition metal catalyst to form the cyclopropane ring. The resulting cyclopropane intermediate is then subjected to reductive amination to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions are carefully controlled to ensure high purity and optical activity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme studies.

    Medicine: Explored for its pharmacological properties, including potential use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclopropane ring’s strain and the amine group’s nucleophilicity play crucial roles in its reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • (1R,3S)-3-aminocyclopentanol
  • (1R,3S)-3-(2,2-dichlorovinyl)-2,2-dimethyl-N-(2-methylphenyl)cyclopropanecarboxamide

Uniqueness

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine is unique due to its specific stereochemistry and the presence of both a cyclopropane ring and a phenyl group. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N/c1-11(2)9(10(11)12)8-6-4-3-5-7-8/h3-7,9-10H,12H2,1-2H3/t9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFISWOCMUKKIGN-NXEZZACHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1N)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]([C@H]1N)C2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

882188-78-5
Record name rac-(1R,3S)-2,2-dimethyl-3-phenylcyclopropan-1-amine
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